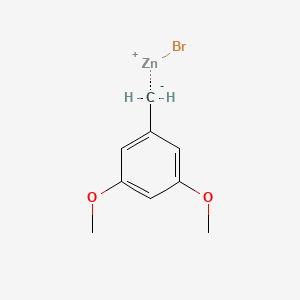

3,5-Dimethoxybenzylzinc bromide

Description

Properties

IUPAC Name |

bromozinc(1+);1-methanidyl-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.BrH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLFVOKLIWJHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[CH2-])OC.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,5-Dimethoxybenzyl Alcohol

The most common route to 3,5-dimethoxybenzyl bromide involves brominating 3,5-dimethoxybenzyl alcohol. This reaction typically employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as the brominating agent.

Procedure :

-

Reagent Setup : In an anhydrous environment, 3,5-dimethoxybenzyl alcohol is dissolved in dry dichloromethane (DCM) or diethyl ether.

-

Bromination : PBr₃ (1.1 equivalents) is added dropwise at 0°C under inert atmosphere (N₂ or Ar). The mixture is stirred for 4–6 hours at room temperature.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated NaHCO₃, and dried over anhydrous MgSO₄.

-

Isolation : Solvent removal under reduced pressure yields 3,5-dimethoxybenzyl bromide as a white crystalline solid (melting point: 69–70°C).

Key Data :

-

Yield : 85–92%

-

Purity : >95% (by ¹H NMR)

-

Safety Notes : PBr₃ is highly corrosive and moisture-sensitive; reactions must be conducted in a fume hood with appropriate PPE.

Alternative Methods

-

HBr/Acetic Acid : Treatment of 3,5-dimethoxybenzyl alcohol with 48% HBr in acetic acid at reflux (110°C) for 2 hours provides the bromide, though yields are lower (70–75%) due to competing ether cleavage.

-

Appel Reaction : Using CBr₄ and triphenylphosphine (PPh₃) in DCM at 0°C affords moderate yields (80%) but requires stoichiometric PPh₃, complicating purification.

Preparation of 3,5-Dimethoxybenzylzinc Bromide

Direct Zinc Insertion

The organozinc reagent is synthesized via direct insertion of zinc metal into the carbon-bromine bond of 3,5-dimethoxybenzyl bromide. This method, adapted from protocols for analogous organozinc compounds, requires strict anhydrous conditions.

Procedure :

-

Zinc Activation : Zinc dust (2.5 equivalents) is activated by sequential washing with 1 M HCl, water, acetone, and dry THF.

-

Reaction Setup : In a flame-dried flask, 3,5-dimethoxybenzyl bromide (1.0 equivalent) and activated zinc are suspended in dry THF or 2-methyltetrahydrofuran (2-MeTHF). Lithium chloride (LiCl, 1.2 equivalents) is added to enhance zinc reactivity.

-

Reaction Conditions : The mixture is stirred under argon at 25–40°C for 12–24 hours. Sonication may accelerate zinc insertion.

-

Filtration : The resulting turbid solution is filtered through a sintered glass funnel under inert atmosphere to remove excess zinc.

Key Data :

-

Yield : 70–85% (determined by titration with iodine)

-

Concentration : 0.5–1.0 M in THF

-

Stability : The reagent decomposes upon exposure to air or moisture; it must be stored at –20°C under argon.

Optimization Considerations

-

Solvent Effects : THF provides higher yields than 2-MeTHF due to better zinc solubility, but 2-MeTHF offers greener credentials (biodegradability, lower toxicity).

-

Lithium Chloride Role : LiCl coordinates to zinc, stabilizing the organozinc species and preventing aggregation, which improves reactivity in subsequent cross-coupling reactions.

-

Zinc Quality : Freshly activated zinc (via HCl etching) is critical; commercial zinc powder often contains oxide layers that inhibit reactivity.

Comparative Analysis of Methodologies

Bromination Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| PBr₃ in DCM | 85–92 | >95 | High | Corrosive reagents |

| HBr/Acetic Acid | 70–75 | 90 | Moderate | Acidic fumes |

| Appel Reaction | 80 | 85 | Low | Phosphine byproduct disposal |

The PBr₃ method is preferred for large-scale synthesis due to higher yields and simpler workup, despite its corrosivity.

Zinc Insertion Conditions

| Condition | THF | 2-MeTHF | LiCl Addition | Temperature (°C) |

|---|---|---|---|---|

| Yield (%) | 85 | 70 | Required | 25–40 |

| Reaction Time (h) | 12 | 18 | – | – |

| Stability | High | Moderate | – | – |

THF-based reactions are more efficient, but 2-MeTHF offers environmental advantages for industrial applications.

Challenges and Mitigation Strategies

Moisture Sensitivity

Organozinc reagents are highly moisture-sensitive. Solutions:

-

Use Schlenk line techniques for transfers.

-

Store reagents over molecular sieves.

Byproduct Formation

Trace dimethylbenzyl ether may form during bromination if residual water is present. Solutions:

-

Rigorous drying of solvents and glassware.

-

Use of excess PBr₃ (1.2 equivalents).

Scalability

Large-scale zinc insertion requires efficient mixing to prevent zinc settling. Solutions:

-

Mechanically stirred reactors with baffles.

-

Sonication-assisted dispersion.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-benzyl bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used solvents.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Cross-Coupling Reactions

Overview :

Cross-coupling reactions involving organozinc reagents are critical for forming carbon-carbon bonds. 3,5-Dimethoxybenzylzinc bromide can be utilized in both palladium-catalyzed and nickel-catalyzed reactions.

Case Studies :

- Palladium-Catalyzed Couplings : Research indicates that this compound can effectively couple with various electrophiles, including aryl halides and vinyl halides, producing substituted aromatic compounds with high yields. For instance, a study demonstrated its application in synthesizing complex polycyclic compounds through the Negishi coupling method, highlighting its utility in creating intricate molecular architectures .

- Nickel-Catalyzed Reactions : This compound has also shown promise in nickel-catalyzed cross-coupling reactions, where it reacts with bromoaniline derivatives to yield functionalized anilines. Such reactions are beneficial for developing pharmaceuticals and agrochemicals due to the functionalization opportunities they present .

Synthesis of Bioactive Molecules

Overview :

The ability of this compound to form bonds with biologically relevant scaffolds makes it valuable in medicinal chemistry.

Case Studies :

- HIV-1 Inhibitors : A notable application is the synthesis of uracil derivatives that exhibit anti-HIV-1 activity. The incorporation of the 3,5-dimethoxybenzyl group into these molecules significantly enhances their biological efficacy. This highlights the compound's role in drug discovery and development .

- Functionalized Aromatic Compounds : The compound has been employed to synthesize various functionalized aromatic compounds that serve as precursors for pharmaceuticals. Its ability to introduce specific functional groups allows for tailored modifications essential for optimizing biological activity .

Material Science Applications

Overview :

Beyond organic synthesis and medicinal chemistry, this compound finds applications in material science.

Case Studies :

- Oligomerization Processes : Research has explored the use of this compound in oligomerization reactions facilitated by clay catalysts. The oligomerization of 3,5-dimethyl benzyl alcohol using montmorillonite as a catalyst demonstrates the potential for creating new materials with specific properties . This process can lead to novel polymeric materials with applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzylzinc bromide involves the transfer of the benzyl group from the zinc atom to a target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the zinc-benzyl bond is broken and a new bond is formed with the target molecule. The presence of methoxy groups at the 3 and 5 positions can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent positions and electronic properties critically influence the reactivity and stability of benzylzinc reagents. Below is a comparative analysis:

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituents | Electronic Effect | Bond Length (Ar–CH₂)¹ | Torsion Angle (Ar–CH₂–Br)¹ | Reactivity Profile |

|---|---|---|---|---|---|

| 3,5-Dimethoxybenzylzinc bromide | 3,5-OCH₃ | Electron-donating | 1.51 Å | ~90° | Moderate reactivity; stabilized by resonance |

| Benzylzinc bromide | None | Neutral | 1.48 Å | <90° | Higher reactivity; less steric/electronic stabilization |

| 3,5-Bis(trifluoromethyl)benzylzinc bromide | 3,5-CF₃ | Electron-withdrawing | - | - | High electrophilicity; less stable |

| 3,5-Dimethylbenzylzinc bromide | 3,5-CH₃ | Weakly electron-donating | - | - | Comparable stability to methoxy analog |

¹ Data derived from crystallographic studies .

Key Observations:

- Methoxy vs. Trifluoromethyl Substitution : The electron-donating methoxy groups in this compound enhance stability through resonance, whereas electron-withdrawing trifluoromethyl groups (e.g., in 3,5-bis(trifluoromethyl)benzylzinc bromide) increase electrophilicity but reduce stability .

Crystallographic and Spectroscopic Data

- Bond Lengthening : The Ar–CH₂ bond in this compound is elongated (1.51 Å vs. 1.48 Å in unsubstituted benzyl bromide), attributed to steric repulsion between methoxy groups and the zinc center .

- Discrepancies in Data : Powder diffraction studies of 3,5-dimethoxybenzyl bromide report longer CH₂–Br bonds (1.97 Å) compared to single-crystal data (1.93 Å), highlighting methodological variations .

Industrial and Research Use Cases

Biological Activity

3,5-Dimethoxybenzylzinc bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc bromide in an anhydrous environment. The process can be summarized as follows:

-

Reagents :

- 3,5-Dimethoxybenzyl chloride

- Zinc bromide

- Anhydrous solvent (e.g., diethyl ether)

-

Procedure :

- Combine the reagents in a flask under inert atmosphere.

- Stir the mixture at room temperature for several hours.

- Isolate the product through filtration and purification techniques such as recrystallization.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related stilbene analogs have demonstrated strong inhibition against various fungi and bacteria. Notably:

- Inhibition of Fungi : Compounds were tested against Colletotrichum species and showed strong antifungal activity .

- Inhibition of Bacteria : Some analogs displayed moderate inhibitory effects against pathogens like Staphylococcus aureus and Mycobacterium intracellulare.

Anticancer Activity

Research into related compounds has revealed promising anticancer activities. For example, pleurotin analogs have shown potent antiproliferative effects against breast cancer cell lines. The mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival under hypoxic conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiproliferative Studies :

- Structure-Activity Relationships (SAR) :

- The SAR analysis highlighted how modifications to the benzyl group can enhance biological activity, suggesting that further exploration could yield even more effective derivatives.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dimethoxybenzylzinc bromide?

this compound is typically synthesized via transmetalation from its benzyl bromide precursor (3,5-dimethoxybenzyl bromide, CAS 877-88-3). A common method involves reacting the benzyl bromide with activated zinc dust in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions (argon/nitrogen). The reaction requires strict temperature control (0–25°C) to prevent side reactions. Excess zinc and prolonged stirring (12–24 hours) ensure complete conversion .

Q. How should this compound be handled and stored to maintain stability?

This organozinc compound is highly moisture- and oxygen-sensitive. Storage recommendations include:

- Short-term : Keep in a sealed flask under inert gas (argon) at 0–6°C.

- Long-term : Store as a 0.5M solution in dry 2-MeTHF or THF at –20°C.

Use Schlenk line techniques or gloveboxes for handling. Exposure to air leads to rapid decomposition, forming insoluble magnesium oxides/hydroxides in analogous Grignard reagents, which suggests similar degradation pathways for zinc derivatives .

Q. What electrophiles react efficiently with this compound in cross-coupling reactions?

This reagent reacts with aryl/alkenyl halides, carbonyl compounds, and epoxides. For example:

- Negishi coupling : Palladium-catalyzed cross-coupling with aryl halides yields biaryl derivatives.

- Conjugate addition : Reacts with α,β-unsaturated ketones to form 1,4-adducts.

Key factors include electrophile steric bulk and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures (–10°C) to suppress protodezincation .

Advanced Research Questions

Q. How does this compound perform in stereoselective Negishi coupling for complex molecule synthesis?

In Negishi coupling, this reagent enables stereoselective formation of trisubstituted alkenes when paired with alkenyl halides. For example, coupling with (E)- or (Z)-β-bromostyrene under Pd(PPh₃)₄ catalysis (1 mol%, THF, 60°C) retains stereochemistry with >90% selectivity. The electron-donating methoxy groups enhance the reagent’s stability and reduce side reactions during transmetalation .

Q. What experimental parameters optimize yields in reactions involving this compound?

Critical parameters include:

- Solvent : THF or 2-MeTHF maximizes solubility and reactivity.

- Temperature : –20°C to 25°C, depending on electrophile sensitivity.

- Catalyst loading : 0.5–2 mol% Pd(dba)₂ or PdCl₂(dppf) for coupling reactions.

- Additives : LiCl (1–2 equiv) accelerates transmetalation in cross-couplings.

For conjugate additions, adjusting pH to 7–8 (via buffered conditions) minimizes protonolysis .

Q. How can competing side reactions (e.g., protonolysis, homocoupling) be minimized?

- Protonolysis : Use rigorously dried solvents and avoid protic additives.

- Homocoupling : Limit oxidative conditions; employ catalytic CuI (0.1 equiv) to suppress Glaser-type coupling.

- Byproduct formation : Pre-cool reagents to –20°C before mixing to control exothermic reactions. GC-MS or in situ IR monitoring helps track reaction progress .

Q. What mechanistic insights explain the reactivity of this compound in transmetalation?

Studies on analogous organozinc reagents suggest a two-step transmetalation mechanism:

Oxidative addition : Pd(0) inserts into the electrophilic partner (e.g., aryl halide).

Zinc-to-palladium transfer : The zinc reagent transfers its benzyl group to Pd(II), forming a Pd–C bond.

The methoxy groups stabilize the zincate intermediate, lowering the activation energy for transmetalation. DFT calculations on similar systems indicate that electron-rich aryl groups accelerate this step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.